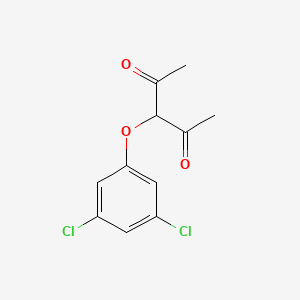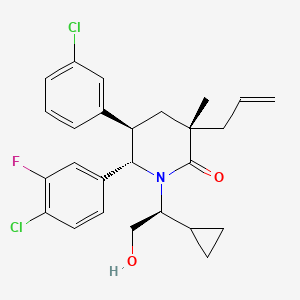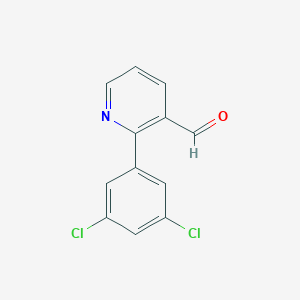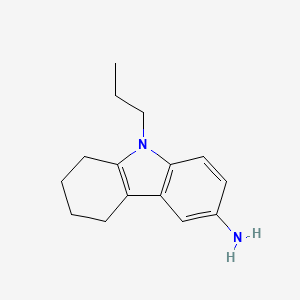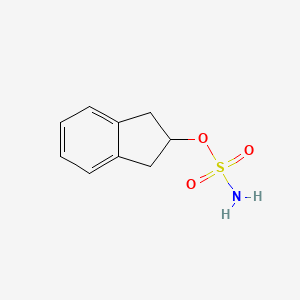
2,3-dihydro-1H-inden-2-yl sulfamate
描述
2,3-Dihydro-1H-inden-2-yl sulfamate: is an organic compound that belongs to the class of sulfamates It is characterized by the presence of a sulfamate group attached to a 2,3-dihydro-1H-inden-2-yl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-inden-2-yl sulfamate typically involves the reaction of 2,3-dihydro-1H-inden-2-ol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The general reaction scheme is as follows:
2,3-dihydro-1H-inden-2-ol+sulfamoyl chloride→2,3-dihydro-1H-inden-2-yl sulfamate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents to facilitate the reaction and purification steps.
化学反应分析
Types of Reactions: 2,3-Dihydro-1H-inden-2-yl sulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfamate group to an amine.
Substitution: The sulfamate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonates.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,3-Dihydro-1H-inden-2-yl sulfamate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
作用机制
The mechanism of action of 2,3-dihydro-1H-inden-2-yl sulfamate involves its interaction with specific molecular targets, such as enzymes. The sulfamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
相似化合物的比较
- 2,3-Dihydro-1H-inden-2-yl sulfonate
- 2,3-Dihydro-1H-inden-2-yl amine
- 2,3-Dihydro-1H-inden-2-yl alcohol
Comparison:
- 2,3-Dihydro-1H-inden-2-yl sulfonate: Similar in structure but contains a sulfonate group instead of a sulfamate group. It is more stable under oxidative conditions.
- 2,3-Dihydro-1H-inden-2-yl amine: Contains an amine group, making it more reactive in nucleophilic substitution reactions.
- 2,3-Dihydro-1H-inden-2-yl alcohol: The parent compound from which 2,3-dihydro-1H-inden-2-yl sulfamate is synthesized. It is less reactive compared to the sulfamate derivative.
This compound is unique due to the presence of the sulfamate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
分子式 |
C9H11NO3S |
|---|---|
分子量 |
213.26 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-inden-2-yl sulfamate |
InChI |
InChI=1S/C9H11NO3S/c10-14(11,12)13-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,10,11,12) |
InChI 键 |
OQKQZBIRXHGICU-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC2=CC=CC=C21)OS(=O)(=O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
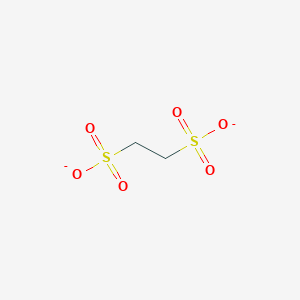
![(+/-)-1-(1-tosyl-1H-pyrrolo[3,2-c]pyridin-4-yl)ethanamine](/img/structure/B8448846.png)
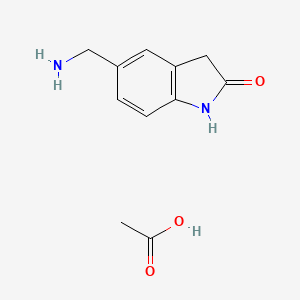
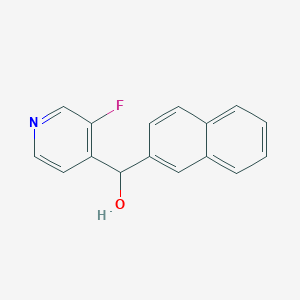
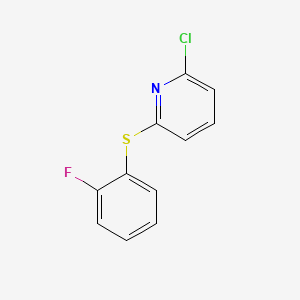
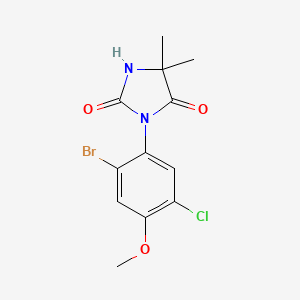

![5-[1-Hydroxy-3-(tert-butoxycarbonylamino)propylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B8448882.png)
